molecular formula C13H18O3 B13829083 Methyl [3-oxo-2-(2-pentynyl)cyclopentyl]acetate CAS No. 37435-88-4

Methyl [3-oxo-2-(2-pentynyl)cyclopentyl]acetate

Cat. No.: B13829083
CAS No.: 37435-88-4
M. Wt: 222.28 g/mol
InChI Key: CZGQTUNUVWDHBM-UHFFFAOYSA-N
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Description

Methyl [3-oxo-2-(2-pentynyl)cyclopentyl]acetate is a high-purity chemical compound provided for research and development purposes. With the molecular formula C13H18O3 , this ester features a cyclopentyl ring structure substituted with both a keto group (3-oxo) and an acetate moiety, and is further functionalized with a 2-pentynyl side chain . This structure places it within a family of cyclopentane derivatives that are of significant interest in synthetic and fragrance chemistry. Structurally similar compounds, such as the pentyl (Methyl dihydrojasmonate) and pentenyl (Methyl jasmonate) analogues, are well-known for their applications as scent molecules and in plant hormone research . The presence of the alkynyl (pentynyl) group in this specific compound is a key differentiator, offering a reactive handle for further chemical synthesis and derivatization, such as in click chemistry reactions. This makes this compound a valuable building block for researchers developing novel chemical entities, studying structure-activity relationships in flavor and fragrance compounds, or exploring new synthetic pathways. This product is intended for laboratory research use only. It is not intended for diagnostic, therapeutic, or any personal use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

CAS No.

37435-88-4

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

IUPAC Name

methyl 2-(3-oxo-2-pent-2-ynylcyclopentyl)acetate

InChI

InChI=1S/C13H18O3/c1-3-4-5-6-11-10(7-8-12(11)14)9-13(15)16-2/h10-11H,3,6-9H2,1-2H3

InChI Key

CZGQTUNUVWDHBM-UHFFFAOYSA-N

Canonical SMILES

CCC#CCC1C(CCC1=O)CC(=O)OC

Origin of Product

United States

Preparation Methods

Detailed Preparation Methods

Chlorination and Dechlorination of Methyl Dihydrojasmonate

Reaction Scheme

This method uses methyl dihydrojasmonate as the starting material, which undergoes chlorination followed by dechlorination with an organic amine to yield methyl [3-oxo-2-pentylcyclopentenyl]acetate.

Procedure
Step Reagents & Conditions Description
A. Chlorination Methyl dihydrojasmonate dissolved in solvent (methylene dichloride, chloroform, tetracol phenixin, or acetonitrile); chlorinating agent (chlorination sulfone, N-chlorosuccinimide, N-chlorosuccinic diamide, or chlorine); molar ratio 1:1 to 1:1.5; temperature from ice-water bath to reflux; reaction time 3–8 hours Formation of chloro methyl dihydrojasmonate intermediate
B. Dechlorination Addition of organic amine (accelerine, trimethylamine, diethylamine, triethylamine); molar ratio chloro intermediate to amine 0.5:1 to 1.5:1; reflux temperature; reaction time 2–18 hours Conversion to target methyl 3-oxo-2-pentylcyclopentenyl acetate
Advantages
  • Low cost and simple operation
  • Mild reaction conditions
  • High yield suitable for industrial production

Reformatsky Reaction from 2-Amyl Cyclopentenone

Reaction Scheme

2-Amyl cyclopentenone reacts with methyl bromoacetate in the presence of zinc to form the desired compound via a Reformatsky reaction, followed by oxidation (e.g., Jones oxidation).

Notes
  • This method was reported as early as 1974 (J. Org. Chem.)
  • Requires handling of zinc and brominated esters
  • Multi-step, involving organometallic intermediates and oxidation

Epoxidation and Wittig Reaction Sequence

Reaction Scheme
  • 2-Amyl cyclopentenone undergoes epoxidation using hydrogen peroxide (70% H2O2) and KOH
  • The epoxide is then subjected to Wittig reaction with trimethyl-phosphine methyl acetate under acidic conditions to yield methyl 3-oxo-2-pentylcyclopentenyl acetate
Notes
  • Reported in U.S. Patent 5302745
  • Involves careful control of epoxidation and Wittig reaction conditions

Friedel-Crafts and Michael Reaction Route

Reaction Scheme
  • Starting from succinic acid and oenanthyl chloride, Friedel-Crafts acylation forms 2-amyl-1,3-cyclopentanedione
  • Etherification with methyl alcohol
  • Michael addition with dimethyl malonate to yield the target compound
Notes
  • Reported by Zhou Jingyao
  • Multi-step synthesis with classical organic transformations

Oxidative Method Using DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone)

Reaction Scheme
  • Methyl dihydrojasmonate is oxidized with DDQ in an organic solvent such as toluene or 1,4-dioxane
  • The reaction proceeds under reflux to afford methyl 3-oxo-2-pentylcyclopentenyl acetate
Advantages
  • One-pot reaction
  • High selectivity and yield (~65% reported)
  • Mild oxidative conditions

Comparative Summary of Preparation Methods

Method Starting Material Key Reagents Reaction Conditions Yield Advantages Disadvantages
Chlorination/Dechlorination Methyl dihydrojasmonate Chlorinating agent, organic amine Room temp to reflux, 3–18 h High Low cost, industrially feasible Requires chlorination step
Reformatsky Reaction 2-Amyl cyclopentenone Methyl bromoacetate, Zn, Jones reagent Multi-step, moderate temp Moderate Well-established Multi-step, uses metals
Epoxidation + Wittig 2-Amyl cyclopentenone H2O2, KOH, trimethyl-phosphine methyl acetate Mild, controlled Moderate Selective Requires careful control
Friedel-Crafts + Michael Succinic acid derivatives Oenanthyl chloride, dimethyl malonate Multi-step Moderate Classical reactions Lengthy synthesis
DDQ Oxidation Methyl dihydrojasmonate DDQ, toluene or dioxane Reflux, one-pot ~65% Simple, one-step oxidation Use of strong oxidant

Research Findings and Industrial Relevance

  • The chlorination/dechlorination method is highlighted in patent CN101302157B as particularly advantageous for industrial production due to its simplicity, cost-effectiveness, and high yield.
  • Catalytic hydrogenation of the product can yield methyl dihydrojasmonate with a high proportion of the cis-isomer, important for fragrance applications.
  • The use of DDQ as an oxidant offers a mild and efficient alternative to multi-step syntheses, with a reported yield of 65% in a single-step reaction.
  • Earlier methods such as Reformatsky and Friedel-Crafts sequences, though well documented, are less favored industrially due to complexity and lower overall efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl [3-oxo-2-(2-pentynyl)cyclopentyl]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of amides and esters.

Scientific Research Applications

Agricultural Applications

Plant Growth Regulation

Methyl [3-oxo-2-(2-pentynyl)cyclopentyl]acetate has been identified as a significant signaling molecule in plants. It plays a crucial role in plant defense mechanisms against stress factors such as herbivory and pathogen attacks. Research indicates that this compound can induce stomatal closure, thereby enhancing drought resistance and reducing water loss during periods of stress.

Effects on Plant Physiology

The compound influences several physiological processes in plants, including:

  • Seed Germination : Enhances the germination rate of various seeds.
  • Root Growth : Promotes root elongation and development.
  • Flowering and Fruit Ripening : Affects the timing and quality of flowering and fruit maturation.

Pharmaceutical Applications

Anti-inflammatory Properties

Recent studies have begun to explore the potential anti-inflammatory effects of this compound. It has been shown to modulate inflammatory responses by regulating the expression of pro-inflammatory cytokines and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). This suggests its potential utility in treating inflammatory diseases.

Antiproliferative Effects

Research has demonstrated that the compound exhibits antiproliferative effects on various cancer cell lines. For instance, studies indicate that it can induce apoptosis through pathways involving caspase activation and regulation of cell cycle proteins like cyclin D1. This positions this compound as a promising candidate for cancer therapy.

Fragrance Industry Applications

This compound is also utilized as a fragrance ingredient due to its pleasant aroma profile. A toxicological review highlights its safety when used in cosmetic formulations, with minimal evidence of skin irritation or sensitization at current usage levels .

Data Table: Summary of Biological Activities

Activity Description
Antioxidant Activity Reduces reactive oxygen species (ROS) production; modulates antioxidant enzymes.
Anti-inflammatory Effects Regulates pro-inflammatory cytokines; potential therapeutic for inflammatory diseases.
Antiproliferative Effects Induces apoptosis in cancer cell lines; affects cell cycle regulation.
Fragrance Applications Used safely in cosmetics with minimal irritation risk.

Case Study 1: Antiproliferative Effects on Cancer Cells

A study investigated the effects of this compound on human breast cancer cell lines. Results showed significant reductions in cell viability, with induced apoptosis linked to caspase activation pathways. This research underscores the compound's potential as a therapeutic agent in oncology.

Case Study 2: Anti-inflammatory Mechanisms

In a mouse model of arthritis, administration of this compound resulted in decreased levels of inflammatory markers and improved clinical scores, demonstrating its utility in managing inflammatory conditions.

Mechanism of Action

The mechanism of action of Methyl [3-oxo-2-(2-pentynyl)cyclopentyl]acetate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes and receptors, thereby modulating their activity. The pathways involved include signal transduction and metabolic processes, where the compound can influence biochemical reactions .

Comparison with Similar Compounds

Data Table: Comparative Analysis

Property Methyl [3-oxo-2-(2-pentynyl)cyclopentyl]acetate Methyl Jasmonate (Pentenyl) Methyl Dihydrojasmonate (Pentyl)
Substituent 2-Pentynyl (C≡C) Z-2-Pentenyl (C=C) Pentyl (C-C)
Molecular Formula C₁₃H₂₀O₃ C₁₃H₂₀O₃ C₁₃H₂₂O₃
Molecular Weight 224.30 g/mol 224.30 g/mol 226.31 g/mol
Bioactivity Unknown Plant defense, insect repellent, anti-cancer Fragrance, stable odorant
Key Applications Potential metabolite/research chemical Agriculture, pest control Perfumery, cosmetics
Reactivity High (triple bond) Moderate (double bond) Low (single bond)

Biological Activity

Methyl [3-oxo-2-(2-pentynyl)cyclopentyl]acetate is a complex organic compound notable for its unique structure and potential biological activities. This article explores its biological properties, synthesis, and applications, drawing from diverse research findings.

Chemical Structure and Properties

This compound has the following molecular characteristics:

  • Molecular Formula : C₁₃H₂₀O₃
  • Molecular Weight : 224.296 g/mol
  • Structural Features : It contains a cyclopentane ring, an ester functional group, and a pentenyl side chain, which contribute to its biological activity.

Plant Physiology

Research indicates that this compound exhibits significant biological activity, particularly in plant defense mechanisms. Key findings include:

  • Signaling Molecule : It acts as a signaling compound in response to biotic stressors such as herbivory and pathogen attacks. The compound induces stomatal closure, which helps reduce water loss and enhances drought resistance in plants.
  • Induction of Defense Responses : The compound has been shown to stimulate the synthesis of jasmonic acid, a crucial hormone involved in plant defense responses. This induction is linked to increased lipoxygenase (LOX) activity during potato tuber formation .

Human Health Implications

While the primary focus has been on plant biology, there are emerging studies exploring the compound's potential effects on human health:

  • Anti-inflammatory Properties : Preliminary investigations suggest that this compound may exhibit anti-inflammatory effects, although further research is required to substantiate these claims.

Synthesis Methods

The synthesis of this compound can be achieved through various organic chemistry methods. One common approach involves the chlorination of methyl dihydrojasmonate followed by dechlorination reactions. The overall reaction can be summarized as follows:

  • Chlorination : Methyl dihydrojasmonate is reacted with a chlorinating agent under controlled conditions.
  • Dechlorination : The resultant chlorinated compound undergoes further reactions with organic amines to yield this compound.

The reaction conditions are optimized for high yield and low cost, making it suitable for industrial applications .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

Compound NameMolecular FormulaKey Features
Methyl jasmonateC₁₃H₁₈O₃Known for its role in plant defense mechanisms
Cyclopentaneacetic acid methyl esterC₁₃H₂₀O₃Shares cyclopentane structure but lacks pentenyl side chain
12-Oxophytodienoic acidC₁₃H₁₈O₄Precursor to jasmonates; involved in plant signaling

This table highlights how the unique combination of structural features in this compound may confer distinct biological activities not found in these other compounds.

Case Studies and Research Findings

  • Induction of Microtuber Formation : A study demonstrated that compounds similar to this compound significantly stimulated microtuber formation in potatoes when combined with jasmonic acid .
  • Defense Response Activation : In trials involving Nicotiana benthamiana, the compound showed efficacy in promoting defense responses against external stressors and pathogen attacks .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl [3-oxo-2-(2-pentynyl)cyclopentyl]acetate, and what experimental conditions are critical for optimizing yield?

  • Methodological Answer : The compound is synthesized via cyclopentane ring functionalization. A typical procedure involves:

  • Step 1 : Alkylation of cyclopentanone derivatives with 2-pentynyl bromide under basic conditions (e.g., K₂CO₃ in DMF).
  • Step 2 : Acetylation using methyl chloroacetate in the presence of a Lewis acid catalyst (e.g., ZnCl₂) .
  • Key Parameters : Reaction temperature (60–80°C), solvent polarity (DMF or THF), and catalyst loading (5–10 mol%) significantly impact yield. Purification via column chromatography (hexane/ethyl acetate, 4:1) achieves >95% purity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodological Answer :

  • NMR :
  • ¹H NMR : Look for cyclopentyl protons at δ 2.1–2.5 ppm (multiplet) and the methyl ester singlet at δ 3.65 ppm .
  • ¹³C NMR : The ketone carbonyl appears at δ 210–215 ppm, and the ester carbonyl at δ 170–175 ppm .
  • IR : Strong absorbance at 1740 cm⁻¹ (ester C=O) and 1680 cm⁻¹ (cyclopentanone C=O) .
  • MS : Molecular ion peak at m/z 224.12 (C₁₃H₂₀O₃) with fragmentation patterns confirming the pentynyl side chain .

Q. What is the biological role of this compound in plant defense mechanisms, and how can its activity be assayed in vitro?

  • Methodological Answer : It induces proteinase inhibitors in plant leaves, enhancing pest resistance.

  • Assay Design :
  • Treat Arabidopsis thaliana leaves with 100 µM compound in ethanol/water (1:9).
  • Quantify trypsin inhibitor activity using fluorogenic substrates (e.g., Bz-Arg-AMC) after 24 hours .
  • Controls : Include untreated plants and solvent-only controls to rule out ethanol effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported NMR chemical shifts across studies?

  • Methodological Answer : Discrepancies often arise from solvent effects or calibration errors.

  • Validation Steps :

Re-run NMR in deuterated solvents (CDCl₃ or DMSO-d₆) with internal standards (TMS).

Compare data against reference spectra from NIST Chemistry WebBook .

Use 2D NMR (COSY, HSQC) to confirm spin-spin coupling and assignments .

Q. What challenges arise in optimizing synthetic yield, and how can reaction kinetics be modeled to improve scalability?

  • Methodological Answer :

  • Challenges : Competing side reactions (e.g., over-alkylation) and poor solubility of intermediates.
  • Kinetic Modeling :
  • Monitor reaction progress via inline FTIR to track ketone and ester carbonyl peaks.
  • Fit data to a second-order rate law using software (e.g., MATLAB or Python’s SciPy) to optimize catalyst loading and temperature .

Q. How can isotopic labeling (e.g., ¹³C or ²H) elucidate the compound’s metabolic fate in plant systems?

  • Methodological Answer :

  • Labeling Strategy : Synthesize the compound with ¹³C at the cyclopentanone carbonyl.
  • Tracing Pathways :
  • Apply labeled compound to Nicotiana benthamiana.
  • Extract metabolites and analyze via LC-MS/MS to identify labeled intermediates (e.g., jasmonic acid derivatives) .

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